molecular formula C12H20KNO9S2 B12414286 Glucobrassicanapin (potassium)

Glucobrassicanapin (potassium)

Cat. No.: B12414286
M. Wt: 425.5 g/mol
InChI Key: ORTNBYUDHZJOHO-SNPNTKKDSA-M
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Description

Glucobrassicanapin (potassium) is a naturally occurring glucosinolate found in various Brassica species, such as Brassica rapa and Brassica napus. It is a sulfur-containing compound known for its potential health benefits and role in plant defense mechanisms. The compound is characterized by its unique structure, which includes a 4-pentenyl side chain attached to a glucosinolate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucobrassicanapin (potassium) can be synthesized through the extraction of glucosinolates from Brassica plants. The process involves the following steps:

    Extraction: The plant material is homogenized and extracted using a suitable solvent, such as methanol or water.

    Purification: The extract is purified using techniques like solid-phase extraction or ion-exchange chromatography to isolate the glucosinolates.

    Conversion: The isolated glucosinolates are then converted to their potassium salt form by reacting with potassium hydroxide.

Industrial Production Methods

Industrial production of glucobrassicanapin (potassium) typically involves large-scale extraction from Brassica crops. The process is optimized for high yield and purity, utilizing advanced extraction and purification techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for precise quantification and isolation .

Chemical Reactions Analysis

Types of Reactions

Glucobrassicanapin (potassium) undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.

    Oxidation: Involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler sulfur-containing compounds.

Common Reagents and Conditions

    Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Isothiocyanates: Known for their potential anticancer properties.

    Nitriles: Often formed as by-products during hydrolysis.

    Sulfoxides and Sulfones: Formed during oxidation reactions.

Scientific Research Applications

Glucobrassicanapin (potassium) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of glucobrassicanapin (potassium) involves its hydrolysis by the enzyme myrosinase to produce bioactive compounds such as isothiocyanates. These bioactive compounds exert their effects through various molecular targets and pathways, including:

Comparison with Similar Compounds

Glucobrassicanapin (potassium) is similar to other glucosinolates such as gluconapin, glucoraphanin, and sinigrin. it is unique due to its specific 4-pentenyl side chain, which influences its biological activity and health benefits. Here is a comparison with similar compounds:

Properties

Molecular Formula

C12H20KNO9S2

Molecular Weight

425.5 g/mol

IUPAC Name

potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate

InChI

InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1

InChI Key

ORTNBYUDHZJOHO-SNPNTKKDSA-M

Isomeric SMILES

C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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